(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
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Description
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H31N7O and its molecular weight is 445.571. The purity is usually 95%.
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Biological Activity
The compound (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates multiple pharmacologically relevant moieties, including pyrazole, pyridazine, and piperidine rings. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H25N7O3, with a molecular weight of approximately 435.49 g/mol. The compound features several functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H25N7O3 |
Molecular Weight | 435.49 g/mol |
Purity | ≥95% |
The biological activity of the compound is primarily attributed to its interaction with various biological targets:
- Estrogen Receptors : The compound exhibits affinity for Estrogen Receptor Alpha and Beta , suggesting potential applications in hormone-related therapies.
- Alcohol Dehydrogenase 1C : Interaction with this enzyme may influence alcohol metabolism, indicating possible implications in addiction treatments.
- COX-II Inhibition : Related studies have shown that pyrazole derivatives can act as selective COX-II inhibitors, which are important for anti-inflammatory therapies .
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, analogs of the compound have shown IC50 values in the low micromolar range against various cancer cell lines .
Antiinflammatory Activity
The compound's potential as an anti-inflammatory agent has been investigated through its ability to inhibit COX enzymes. In vitro assays indicated moderate to strong inhibition of COX-II, which is crucial for mediating inflammatory responses .
Neuropharmacological Effects
Preliminary studies suggest that related pyrazole derivatives may possess neuroprotective effects and anticonvulsant properties. For example, certain analogs demonstrated significant protective effects in seizure models .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related pyrazole derivative on human breast cancer cell lines (MCF-7). The derivative exhibited an IC50 value of 15 μM, significantly reducing cell viability through apoptosis induction.
Case Study 2: Anti-inflammatory Effects
In another investigation, a pyrazole-based compound was tested for its ability to reduce inflammation in a rat model of arthritis. Results showed a 64% reduction in paw swelling compared to control groups, indicating substantial anti-inflammatory activity.
Pharmacokinetics
The pharmacokinetic profile of similar pyrazole derivatives suggests good oral bioavailability and distribution throughout the body. These compounds are generally well absorbed and exhibit favorable metabolic stability.
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O/c1-19-4-5-20(2)22(18-19)29-14-16-31(17-15-29)25(33)21-8-12-30(13-9-21)23-6-7-24(28-27-23)32-11-3-10-26-32/h3-7,10-11,18,21H,8-9,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZRZRNBHCXVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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